molecular formula C21H19N5 B5802815 N1,N1-dimethyl-N4-[2-(3-pyridyl)quinazolin-4-yl]benzene-1,4-diamine

N1,N1-dimethyl-N4-[2-(3-pyridyl)quinazolin-4-yl]benzene-1,4-diamine

Cat. No.: B5802815
M. Wt: 341.4 g/mol
InChI Key: YNCYFOSCYNTRPV-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-N4-[2-(3-pyridyl)quinazolin-4-yl]benzene-1,4-diamine is an organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline ring fused with a pyridine ring and a benzene diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N4-[2-(3-pyridyl)quinazolin-4-yl]benzene-1,4-diamine typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative, such as 3-bromopyridine, using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

    Attachment of the Benzene Diamine Moiety: The final step involves the reaction of the quinazoline-pyridine intermediate with N,N-dimethyl-1,4-phenylenediamine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N4-[2-(3-pyridyl)quinazolin-4-yl]benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N1,N1-dimethyl-N4-[2-(3-pyridyl)quinazolin-4-yl]benzene-1,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which can be useful in the treatment of cancer and other diseases.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-N4-[2-(3-pyridyl)quinazolin-4-yl]benzene-1,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: This compound has a similar structure but with four pyridine rings instead of one quinazoline and one pyridine ring.

    N1,N1-dimethyl-N4-[1-(pyridin-2-yl)ethyl]benzene-1,4-diamine: This compound has a similar core structure but with different substituents on the pyridine ring.

Uniqueness

N1,N1-dimethyl-N4-[2-(3-pyridyl)quinazolin-4-yl]benzene-1,4-diamine is unique due to its combination of a quinazoline ring and a pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where specific interactions with molecular targets and electronic properties are crucial.

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(2-pyridin-3-ylquinazolin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c1-26(2)17-11-9-16(10-12-17)23-21-18-7-3-4-8-19(18)24-20(25-21)15-6-5-13-22-14-15/h3-14H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCYFOSCYNTRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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